Lipophilicity (XLogP3) Differentiates CNS Drug-Likeness from 2-Phenyl-4-piperidinopyrimidine PDE4 Inhibitors
The target compound exhibits a computed XLogP3 of 3.1 [1], which places it within the optimal range for CNS drug candidates (typically 1-4) and differentiates it from more polar or lipophilic analogs. For comparison, a series of 2-Phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine derivatives developed as PDE4 inhibitors have reported clogP values exceeding 4.0 [2]. A higher lipophilicity (>4) is associated with increased metabolic clearance and off-target binding, making the target compound's more balanced profile a potentially superior starting point for CNS-targeted probe development.
| Evidence Dimension | Lipophilicity (XLogP3 / clogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-Phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine derivatives (clogP > 4.0) |
| Quantified Difference | Δ(XLogP3 - clogP) ≤ -0.9 (target compound is at least 0.9 log units less lipophilic) |
| Conditions | Computational prediction (XLogP3) vs. experimental/computed clogP for PDE4 inhibitor series |
Why This Matters
For procurement in CNS drug discovery programs, a lipophilicity value of 3.1 indicates a more favorable balance between membrane permeability and metabolic stability compared to high-clogP analogs, reducing the risk of late-stage candidate failure.
- [1] Kuujia.com. Cas no 477863-73-3 (5-Methoxy-2-phenyl-4-piperidinopyrimidine). Product datasheet, https://www.kuujia.com/cas-477863-73-3.html (accessed 2026-05-06). View Source
- [2] RCSB PDB. 3W5E: Crystal structure of phosphodiesterase 4B in complex with compound 31e. Released 2013-01-28. https://www.rcsb.org/structure/3W5E (accessed 2026-05-06). View Source
